2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Researchers requiring conformationally constrained thiazole building blocks for CNS drug discovery often lack access to C2-substituted analogs that combine low logP (~1.2) with high Fsp³ (0.50). 2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid addresses this gap by delivering the patented 1-methylcyclopropyl-thiazole motif for superior metabolic stability and BBB penetration. • Low logP (~1.2) vs. aryl analogs (~2.5) - ideal for CNS programs requiring logP <3 • Fsp³ = 0.50 with quaternary carbon at attachment point ensures defined binding geometries for biophysical probes and PROTAC linkers • C4-COOH handle enables robust amide coupling (70-85% expected yield) with standard protocols • Bulk quantities and custom packaging available for high-throughput library synthesis

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
Cat. No. B13683281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESCC1(CC1)C2=NC(=CS2)C(=O)O
InChIInChI=1S/C8H9NO2S/c1-8(2-3-8)7-9-5(4-12-7)6(10)11/h4H,2-3H2,1H3,(H,10,11)
InChIKeyDDJOBQTVSNAPHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid Overview


2-(1-Methylcyclopropyl)thiazole-4-carboxylic acid (CAS 1526550-10-6) is a heterocyclic building block characterized by a thiazole ring bearing a carboxylic acid at position 4 and a 1-methylcyclopropyl substituent at position 2 . With molecular formula C8H9NO2S and molecular weight 183.23 g/mol, it belongs to the broader class of thiazole-4-carboxylic acid derivatives—scaffolds with established utility in medicinal chemistry and agrochemical research [1]. The compound's defining feature is the 1-methylcyclopropyl group, a conformationally constrained, small-ring substituent that imparts unique steric and electronic properties compared to unsubstituted or linearly alkylated thiazole-4-carboxylic acid analogs [2].

Conformationally constrained C2 building block (1-methylcyclopropyl)
C4-carboxylic acid handle for efficient amide coupling
Privileged scaffold in medicinal and agrochemical discovery

2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid: Irreplaceability


Generic substitution of thiazole-4-carboxylic acid derivatives fails because the 1-methylcyclopropyl substituent at position 2 imparts distinct physicochemical and conformational properties that are not replicated by simple alkyl, aryl, or unsubstituted thiazole-4-carboxylic acid analogs. Cyclopropyl-containing compounds are known to exhibit enhanced metabolic stability, altered lipophilicity, and unique steric profiles that directly impact target binding and pharmacokinetic behavior [1]. The methyl group on the cyclopropyl ring further modulates these properties relative to unsubstituted cyclopropyl analogs. Critically, the 1-methylcyclopropyl-thiazole motif is explicitly claimed in patent literature as a privileged substructure for herbicidal and pharmaceutical applications, underscoring its non-interchangeable role in structure-activity relationships [2].

Metabolic Stability Shift Linear alkyl or aryl thiazole analogs may not replicate cyclopropyl-mediated metabolic stabilization, potentially altering clearance profiles.
Conformational Flexibility Mismatch Unsubstituted cyclopropyl analogs have lower Fsp³ and greater rotational freedom, which may affect target binding entropy.
Synthetic Efficiency Drop C5-carboxylic acid regioisomers face steric hindrance, potentially reducing amide coupling yields relative to the C4 regioisomer.

2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid: Differentiation Evidence


Metabolic Stability Advantage of Cyclopropyl Substitution

Cyclopropyl groups, including the 1-methylcyclopropyl moiety, are widely employed in drug design to block oxidative metabolism at adjacent positions and reduce CYP-mediated clearance. In a comparative study of matched molecular pairs, incorporation of a cyclopropyl group reduced intrinsic clearance in human liver microsomes by approximately 3- to 10-fold compared to isopropyl or ethyl analogs, depending on the scaffold [1]. While direct microsomal stability data for 2-(1-methylcyclopropyl)thiazole-4-carboxylic acid itself is not publicly available, the class-level metabolic stabilization conferred by cyclopropyl substituents provides a quantifiable differentiation from linear alkyl-substituted thiazole-4-carboxylic acids.

Metabolic Stability
Class-level inference
Cyclopropyl substitution may reduce human liver microsome intrinsic clearance 3- to 10-fold compared with isopropyl/ethyl analogs in matched molecular pair studies.
May support metabolic stability screening prioritization
Class-level data; confirm with target-specific microsomal assays
Medicinal Chemistry Drug Metabolism Pharmacokinetics

Lipophilicity Advantage Over Aryl Analogs

Calculated logP (ClogP) provides a quantitative basis for differentiating 2-(1-methylcyclopropyl)thiazole-4-carboxylic acid from structurally related comparators. Using ChemDraw Professional v19 prediction, the target compound (C8H9NO2S, MW 183.23) yields a ClogP of approximately 1.2, whereas 2-phenylthiazole-4-carboxylic acid (C10H7NO2S, MW 205.23) yields a ClogP of approximately 2.5 . The ~1.3 log unit difference corresponds to an approximately 20-fold lower predicted lipophilicity, favoring improved aqueous solubility and reduced plasma protein binding for the 1-methylcyclopropyl derivative. Notably, 2-phenylthiazole-4-carboxylic acid has been developed as a xanthine oxidase inhibitor with an IC50 of 48.6 nM [1], indicating that the thiazole-4-carboxylic acid scaffold tolerates substantial C2 substitution diversity—the 1-methylcyclopropyl variant thus offers a distinct lipophilicity profile for exploring different target space.

Lipophilicity (ClogP)
Cross-study comparable
Predicted ClogP ≈ 1.2 for target vs ≈ 2.5 for 2-phenylthiazole-4-carboxylic acid; approximately 20-fold lower lipophilicity.
Supports solubility profiling and CNS property assessment
Calculated logP; experimental determination recommended
Physicochemical Properties Drug Design ADME

Coupling Efficiency vs. 5-Substituted Thiazoles

The regioisomeric positioning of the carboxylic acid group at C4 versus C5 in thiazole derivatives dictates distinct synthetic routes and downstream derivatization options. 2-(1-Methylcyclopropyl)thiazole-4-carboxylic acid presents the carboxylic acid directly adjacent to the ring sulfur (C4), a position amenable to standard amide coupling, esterification, and Curtius rearrangement protocols without steric interference from the C2 substituent [1]. In contrast, 4-methyl-2-(1-methylcyclopropyl)-1,3-thiazole-5-carboxylic acid (CAS not publicly reported) has the carboxylic acid at C5, flanked by both the C4 methyl and C2 cyclopropyl groups, introducing greater steric hindrance and potentially reducing coupling efficiency . Quantitative yields for amide bond formation at C4-thiazole carboxylic acids typically exceed 70-85% under standard HATU/DIPEA conditions, whereas yields for sterically encumbered C5-carboxylic acid analogs are often reported in the 40-60% range [2].

Amide Coupling Yield
Class-level inference
C4-thiazole carboxylic acids typically achieve 70–85% yield under HATU/DIPEA conditions; C5-substituted analogs average 40–60%.
May improve synthetic throughput and library production
Yields vary with amine nucleophile; verify under project conditions
Organic Synthesis Building Block Strategy Medicinal Chemistry

Conformational Rigidity vs. Cyclopropyl Analog

The 1-methylcyclopropyl group introduces a quaternary carbon center at the point of attachment to the thiazole C2 position, eliminating rotational freedom and locking the cyclopropyl ring orientation relative to the thiazole plane. By comparison, 2-cyclopropylthiazole-4-carboxylic acid (CAS 478366-05-1, MW 169.2) lacks the geminal methyl substituent, permitting greater conformational flexibility of the cyclopropyl moiety [1]. The additional methyl group also increases the fraction of sp³-hybridized carbon atoms (Fsp³) from 0.43 for the cyclopropyl analog to 0.50 for the 1-methylcyclopropyl derivative, a parameter correlated with improved clinical success rates in drug discovery [2]. The increased Fsp³ and conformational restriction translate to distinct binding entropy and selectivity profiles in target engagement assays.

Fsp³ Rigidity
Head-to-head comparison
Target Fsp³ = 0.50 (4/8 carbons); 2-cyclopropylthiazole-4-carboxylic acid Fsp³ = 0.43 (3/7 carbons). Δ = +0.07.
May offer enhanced binding-site complementarity
Calculated from molecular formula; experimental binding data needed
Conformational Analysis Structure-Based Design Medicinal Chemistry

Herbicidal Patent Precedent vs. Cyclopropyl Analogs

GB Patent 1120210 (May & Baker Ltd, 1968) explicitly claims thiazole derivatives wherein the substituent at the 2-position is selected from cyclopropyl, 1-methylcyclopropyl, and 1-methoxycyclopropyl for herbicidal applications [1]. The patent's inclusion of the 1-methylcyclopropyl variant as a distinct, non-obvious embodiment—alongside the broader cyclopropyl class—indicates that the methyl substitution confers materially different biological activity. The patent further specifies that the cyclopropyl ring may be substituted by one to three substituents selected from methyl, chloro, methoxy, and methylthio, and that the thiazole ring may bear halogen substituents for enhanced potency [1]. While quantitative herbicidal IC50 or ED50 values for the target compound are not disclosed in the patent, the explicit and separate claiming of 1-methylcyclopropyl as a preferred substituent demonstrates its established differentiation from unsubstituted cyclopropyl and other alkyl thiazole-4-carboxylic acid derivatives in an agricultural chemistry context.

Patent Precedent
Class-level inference
GB1120210 separately claims 1-methylcyclopropyl as a preferred thiazole C2 substituent for herbicidal activity, distinguishing it from unsubstituted cyclopropyl.
Established agrochemical chemotype for lead generation
Patent claims qualitative preference; target-specific herbicidal data not disclosed
Agrochemical Herbicide Patent Analysis

2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid: Recommended Applications


Medicinal Chemistry: CNS Drug Discovery

The lower calculated logP (~1.2) of 2-(1-methylcyclopropyl)thiazole-4-carboxylic acid compared to aryl-substituted thiazole-4-carboxylic acids (~2.5) makes it a strategically superior building block for CNS drug discovery programs where logP < 3 and low lipophilicity are critical for blood-brain barrier penetration and reduced non-specific binding . The 1-methylcyclopropyl group provides metabolic stabilization at the C2 position while avoiding the excessive lipophilicity penalty of phenyl or larger alkyl substituents. This compound is particularly well-suited for early-stage fragment-based screening or as a core scaffold in CNS-targeted kinase or GPCR inhibitor programs where maintaining favorable physicochemical properties is paramount. Researchers should prioritize this building block when the target product profile demands moderate logP and high aqueous solubility [1].

Agrochemical: Herbicide Discovery

GB Patent 1120210 establishes the 1-methylcyclopropyl-thiazole motif as a distinct, preferred substituent for herbicidal thiazole derivatives [2]. This patent precedent provides a compelling rationale for incorporating 2-(1-methylcyclopropyl)thiazole-4-carboxylic acid into agrochemical discovery libraries targeting weed resistance mechanisms. The carboxylic acid handle at C4 enables straightforward amide or ester derivatization to explore structure-activity relationships around this patented chemotype. Programs focused on developing novel pre-emergent or post-emergent herbicides should consider this building block as a validated entry point into a privileged agrochemical substructure space. The compound's moderate molecular weight (183.23) and favorable synthetic accessibility further support its utility in high-throughput analog generation for herbicidal screening cascades [2].

Chemical Biology: Constrained Probe Synthesis

The higher Fsp³ (0.50) and quaternary carbon at the attachment point confer greater conformational rigidity on 2-(1-methylcyclopropyl)thiazole-4-carboxylic acid compared to 2-cyclopropylthiazole-4-carboxylic acid (Fsp³ = 0.43) [3]. This increased three-dimensionality and reduced rotational freedom make the compound an ideal scaffold for designing biophysical probes, PROTAC linkers, or photoaffinity labels where defined binding geometries are critical for target engagement. The C4-carboxylic acid provides a versatile handle for conjugation to fluorophores, biotin, or click-chemistry tags under standard amide coupling conditions with high expected yields [4]. Chemical biology groups seeking to minimize off-target labeling artifacts due to conformational flexibility should prioritize the 1-methylcyclopropyl variant over less constrained cyclopropyl or linear alkyl thiazole-4-carboxylic acid analogs.

Organic Synthesis: High-Yield Derivatization

The C4-carboxylic acid regioisomer of 2-(1-methylcyclopropyl)thiazole-4-carboxylic acid offers superior amide coupling efficiency (expected 70-85%) compared to sterically hindered C5-thiazole-5-carboxylic acid analogs (40-60%) [5]. This differential yield advantage is particularly valuable in parallel synthesis or automated library production where consistent, high conversion rates across diverse amine inputs are required. Medicinal chemistry CROs and internal discovery groups generating large thiazole-based screening libraries should select the C4-carboxylic acid regioisomer to minimize reaction failures, reduce purification burden, and ensure high-purity final compounds. The compound's compatibility with standard solid-phase and solution-phase amide coupling protocols further enhances its utility in high-throughput synthetic workflows [5].

Application
Selection Property
Validation Focus
CNS drug discovery programs
Lower lipophilicity vs. aryl-thiazole analogs, favoring blood-brain barrier penetration potential
CNS MPO score, PAMPA-BBB, and plasma protein binding assays
Agrochemical herbicide discovery
Patented 1-methylcyclopropyl-thiazole chemotype with validated herbicidal precedent
Herbicidal activity screening and SAR expansion at C4 handle
Constrained probe synthesis
Higher Fsp³ and conformational restriction for defined binding geometries
Target engagement selectivity and off-target labeling minimization
High-throughput derivatization workflows
C4-carboxylic acid regioisomer with expected higher coupling yields vs. C5 analogs
Library production efficiency and reaction robustness under parallel synthesis
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